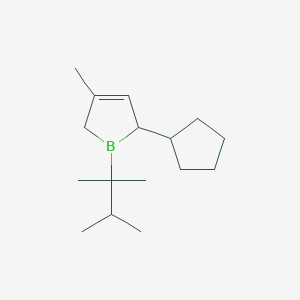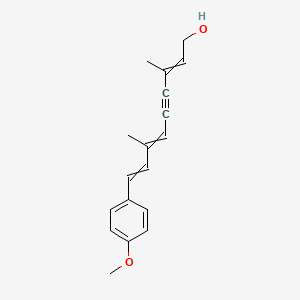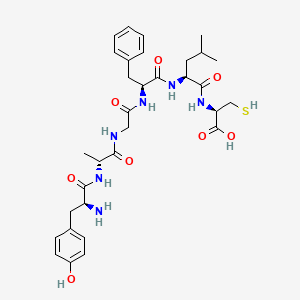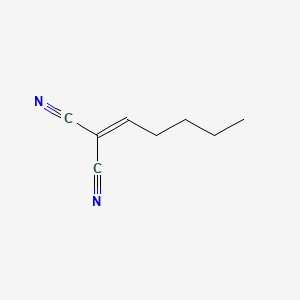
2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole is a boron-containing organic compound Boroles are a class of compounds that contain a boron atom within a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole typically involves the following steps:
Formation of the Borole Ring: This can be achieved through the reaction of a suitable boron precursor with an organic compound that provides the necessary carbon framework.
Introduction of Substituents: The cyclopentyl, dimethylbutan-2-yl, and methyl groups can be introduced through various organic reactions such as alkylation or cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that can be carried out under controlled conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole can undergo several types of chemical reactions:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can lead to the formation of borohydrides.
Substitution: The substituents on the borole ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, organolithium, or Grignard reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or catalyst in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron atom can form stable complexes with various biomolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Borole Derivatives: Compounds with similar boron-containing five-membered rings.
Cyclopentyl Compounds: Organic compounds containing the cyclopentyl group.
Dimethylbutan-2-yl Compounds: Compounds with the dimethylbutan-2-yl substituent.
Uniqueness
2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole is unique due to its specific combination of substituents and the presence of a boron atom within the ring structure. This gives it distinct electronic properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
111525-17-8 |
|---|---|
Molekularformel |
C16H29B |
Molekulargewicht |
232.2 g/mol |
IUPAC-Name |
2-cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydroborole |
InChI |
InChI=1S/C16H29B/c1-12(2)16(4,5)17-11-13(3)10-15(17)14-8-6-7-9-14/h10,12,14-15H,6-9,11H2,1-5H3 |
InChI-Schlüssel |
HMCLHOQZBBGETB-UHFFFAOYSA-N |
Kanonische SMILES |
B1(CC(=CC1C2CCCC2)C)C(C)(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)



![6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14316519.png)
![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)

![6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid](/img/structure/B14316542.png)
silane](/img/structure/B14316545.png)
![N-[(4-Methoxyphenyl)methylidene]hypochlorous amide](/img/structure/B14316546.png)
![1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate](/img/structure/B14316556.png)
![N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine](/img/structure/B14316568.png)

